Dodecylbenzyl chloride

Vue d'ensemble

Description

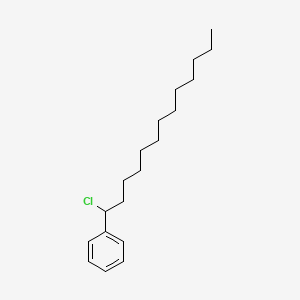

Dodecylbenzyl chloride is an organic compound with the chemical formula C19H31Cl. It is a member of the alkylbenzyl chloride family, characterized by a benzene ring substituted with a dodecyl group and a chlorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dodecylbenzyl chloride can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of dodecylbenzene. This process involves the reaction of dodecylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: It can be oxidized to form dodecylbenzyl alcohol or dodecylbenzyl aldehyde, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can yield dodecylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Dodecylbenzyl alcohol, dodecylbenzyl amine, dodecylbenzyl thiol.

Oxidation: Dodecylbenzyl alcohol, dodecylbenzyl aldehyde.

Reduction: Dodecylbenzene.

Applications De Recherche Scientifique

Disinfectant and Antimicrobial Agent

Dodecylbenzyl chloride is primarily used as a disinfectant due to its broad-spectrum antimicrobial properties. It is effective against bacteria, fungi, and algae, making it suitable for various applications:

- Healthcare Settings : Utilized for sterilizing surgical instruments, disinfecting surfaces, and cleaning medical equipment. Its efficacy in hospital environments helps to prevent infections .

- Household Products : Often found in cleaning agents and sanitizers, it provides antimicrobial benefits in everyday cleaning products .

Agricultural Applications

In agriculture, this compound serves as an adjuvant in pesticide formulations:

- Enhancement of Pesticide Efficacy : It acts as a surfactant that improves the penetration of active ingredients in pesticides, enhancing their effectiveness against pests such as Spodoptera exigua (beet armyworm) and Helicoverpa armigera (cotton bollworm) .

Industrial Uses

The compound is also applied in various industrial processes:

- Corrosion Inhibitor : this compound is used to protect metal surfaces from corrosion in industrial cooling systems .

- Textile Industry : Employed as an antistatic agent and softener during the processing of textiles, improving the quality of fabric .

Environmental Applications

This compound has been studied for its environmental impact and potential applications:

- Bioremediation : Its use in treating contaminated water bodies has been explored due to its ability to inhibit microbial growth that contributes to pollution .

- Ecotoxicology Studies : Research indicates potential hazards to non-target species, such as honeybees, highlighting the need for careful management when used in agricultural settings .

Case Study 1: Efficacy in Disinfection

A study evaluated the effectiveness of this compound as a disinfectant in healthcare settings. The results showed a significant reduction in bacterial load on surfaces treated with the compound compared to untreated controls. This underscores its potential for infection control in hospitals.

Case Study 2: Agricultural Synergism

Research involving this compound demonstrated enhanced insecticidal activity when combined with chlorpyrifos against resistant pest populations. The study illustrated that the surfactant properties of this compound improved the penetration of chlorpyrifos through insect cuticles, leading to increased mortality rates among target pests .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Healthcare | Disinfectant for instruments and surfaces | Reduces infection risk |

| Agriculture | Adjuvant in pesticides | Enhances pesticide effectiveness |

| Industrial | Corrosion inhibitor | Protects metal surfaces |

| Environmental | Bioremediation | Inhibits microbial growth |

| Textile | Antistatic agent and softener | Improves fabric quality |

Mécanisme D'action

The mechanism of action of dodecylbenzyl chloride primarily involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can be easily replaced by nucleophiles. This property makes it useful in various chemical reactions where it acts as an intermediate, facilitating the formation of more complex molecules.

Comparaison Avec Des Composés Similaires

Benzyl chloride: Similar in structure but lacks the dodecyl group.

Dodecyl chloride: Similar in structure but lacks the benzyl group.

Lauryl dimethyl benzyl ammonium chloride: A quaternary ammonium compound with similar applications in surfactants and disinfectants.

Uniqueness: Dodecylbenzyl chloride is unique due to the presence of both a long alkyl chain and a benzyl group, which imparts specific chemical properties. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

Dodecylbenzyl chloride (DBC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in its applications as a surfactant and disinfectant. This article delves into the biological effects of DBC, highlighting its mechanisms of action, toxicological profiles, and implications for both environmental and human health.

This compound is characterized by its long hydrophobic dodecyl chain and a positively charged quaternary nitrogen. This structure allows it to interact effectively with biological membranes, leading to several biological activities:

- Antimicrobial Activity : DBC exhibits potent antimicrobial properties, primarily by disrupting the lipid bilayer of bacterial cell membranes. This disruption interferes with membrane-bound enzymes and dissipates the proton motive force essential for ATP synthesis in bacteria .

- Synergistic Effects : When combined with other insecticides, such as chlorpyrifos, DBC enhances their efficacy against resistant pests like Spodoptera exigua. Studies indicate that DBC can significantly increase the penetration of chlorpyrifos through insect cuticles, thereby improving its toxicity .

Impact on Non-target Organisms

Recent studies have focused on the effects of DBC on non-target organisms, particularly in ecological contexts.

- Honeybees : Research has shown that exposure to sub-lethal concentrations of DBC disrupts gut microbiota in honeybees (Apis mellifera), leading to histopathological damage in midgut tissues. The alteration in microbiome composition and significant reduction in phospholipids suggest detrimental effects on gut health and overall bee physiology .

- Zebrafish : Another study investigated the effects of sodium dodecylbenzene sulfonate (SDBS), a related compound, on zebrafish (Danio rerio). Results indicated that SDBS exposure led to histopathological changes in gill tissues, oxidative stress responses, and alterations in hematological parameters. These findings underscore the potential ecological risks associated with dodecylbenzyl compounds .

Case Study 1: Enhancement of Insecticide Efficacy

A study examined the use of DBC as a synergist with chlorpyrifos against S. exigua. The results demonstrated:

| Concentration (mg/L) | LC50 (mg/L) | Enhancement Factor |

|---|---|---|

| 90 | 272.9 | 1.50 |

| 810 | 260.6 | 1.57 |

These findings indicate that DBC can significantly enhance the effectiveness of existing insecticides, which is crucial for managing pesticide resistance in agricultural settings .

Case Study 2: Ecotoxicological Impacts on Honeybees

In a detailed analysis of honeybee exposure to DBC:

| Parameter | Observations |

|---|---|

| Gut Microbiota Diversity | Decreased abundance of beneficial species |

| Histopathological Damage | Significant damage to midgut tissues |

| Phospholipid Composition | Reduction noted in cell membrane phospholipids |

This case study highlights the potential risks posed by DBC to pollinator health, raising concerns about its use in agricultural practices where honeybees are present .

Propriétés

IUPAC Name |

1-chlorotridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDOPCKEDRLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28061-21-4 | |

| Record name | Dodecylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (chloromethyl)dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.